2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

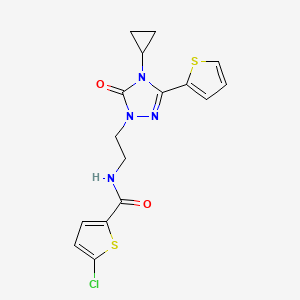

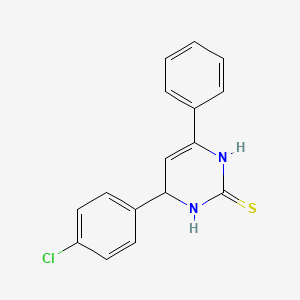

“2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound that belongs to the class of organic compounds known as benzanilides . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

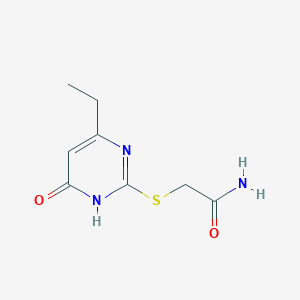

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms.

Chemical Reactions Analysis

The reactions of similar compounds with various amines and hydrazine hydrate have been studied. For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one .

Mécanisme D'action

Target of Action

Related pyrimidone compounds have been identified as potential inhibitors targeting ns5 rdrp .

Mode of Action

It’s known that this compound can react with aliphatic amines to give the corresponding acetamides . This suggests that it may interact with its targets through a similar mechanism, potentially modifying their function.

Biochemical Pathways

Related pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer, antitubercular, and anti-hiv activities . This suggests that the compound may affect similar pathways, potentially disrupting the replication or transcription processes of these pathogens.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide. For instance, the compound’s reactivity with amines suggests that its efficacy may be influenced by the concentration of these molecules in the environment . Additionally, its stability may be affected by factors such as pH and temperature.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is its potential use as an anticancer agent. Additionally, this compound can selectively label specific proteins in complex mixtures, allowing for the study of protein-protein interactions. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide research. One area of research could focus on optimizing the synthesis method for this compound to improve its yield and purity. Additionally, further studies could be conducted to determine the exact biochemical and physiological effects of this compound. Another area of research could focus on developing new applications for this compound in various scientific fields. Finally, research could be conducted to determine the potential toxicity of this compound and to develop strategies to mitigate any potential adverse effects.

Méthodes De Synthèse

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can be synthesized through a multi-step process involving the reaction of 2-thiouracil with ethyl acetoacetate, followed by the addition of an ethyl group to the pyrimidine ring. The resulting compound is then treated with thioacetic acid to yield this compound.

Applications De Recherche Scientifique

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In biochemistry and molecular biology, this compound has been used as a tool to study protein-protein interactions. This compound can bind to cysteine residues in proteins, allowing for the selective labeling of specific proteins in complex mixtures.

Analyse Biochimique

Biochemical Properties

It is known that similar compounds, such as 2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl)acetamides, have been found to exhibit anticancer, antitubercular, and anti-HIV activities

Dosage Effects in Animal Models

The effects of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide at different dosages in animal models have not been studied yet

Propriétés

IUPAC Name |

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-2-5-3-7(13)11-8(10-5)14-4-6(9)12/h3H,2,4H2,1H3,(H2,9,12)(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIJGQFBEMEDKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2755525.png)

![1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B2755526.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755531.png)

![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2755534.png)

![(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2755537.png)

![(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine](/img/structure/B2755538.png)

![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)

![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2755543.png)